molecular formula C11H11NO2S B13146468 Ethyl benzo[b]thiophen-3-ylcarbamate

Ethyl benzo[b]thiophen-3-ylcarbamate

Cat. No.: B13146468
M. Wt: 221.28 g/mol
InChI Key: OJCVJYAGPINKOT-UHFFFAOYSA-N
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Description

Ethyl benzo[b]thiophen-3-ylcarbamate is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological properties and applications in various fields such as pharmaceuticals, materials science, and organic chemistry. The structure of this compound consists of a benzo[b]thiophene core with an ethyl carbamate group attached to the third position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl benzo[b]thiophen-3-ylcarbamate can be achieved through various methods. One common approach involves the reaction of benzo[b]thiophene with ethyl isocyanate under suitable conditions. The reaction typically requires a catalyst, such as a transition metal catalyst, and is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Another method involves the use of aryne intermediates. In this approach, aryne precursors react with alkynyl sulfides to form benzo[b]thiophenes. The reaction conditions include the use of a suitable solvent and a base to facilitate the formation of the aryne intermediate, which then undergoes nucleophilic attack by the alkynyl sulfide to form the benzo[b]thiophene scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl benzo[b]thiophen-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced on the benzo[b]thiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the benzo[b]thiophene core.

Scientific Research Applications

Ethyl benzo[b]thiophen-3-ylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl benzo[b]thiophen-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect .

Comparison with Similar Compounds

Ethyl benzo[b]thiophen-3-ylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the ethyl carbamate group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

ethyl N-(1-benzothiophen-3-yl)carbamate

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)12-9-7-15-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,12,13)

InChI Key

OJCVJYAGPINKOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CSC2=CC=CC=C21

Origin of Product

United States

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